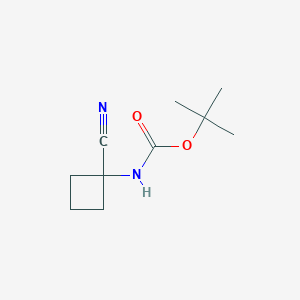
1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, bromide substitution, and Grignard reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as UV-Vis, IR, and NMR spectroscopy, as well as chromatographic techniques such as HPLC and GC .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one” are not available, related compounds have been used in Suzuki–Miyaura coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include solubility in polar solvents such as water, methanol, ethanol, and acetone, stability under normal conditions, and non-reactivity with air, water, or acids .
Scientific Research Applications
Synthesis and Structural Characterization : The compound has been involved in synthesis studies. For example, a study by Niestroj, Bruhn, and Maier (1998) discusses the synthesis and structural characterization of similar brominated compounds, highlighting the importance of such chemicals in synthetic organic chemistry (Niestroj, Bruhn, & Maier, 1998).
Electrochemical Properties : Kowalski and Winter (2008) investigated the electrochemical properties of 1′-heteroaryl-2,5-dimethylazaferrocenes, which includes compounds structurally related to 1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one. Their study provides insights into the electrochemical behavior of such compounds (Kowalski & Winter, 2008).
Grignard Reaction in Organic Chemistry Education : Min (2015) described the use of a Grignard reaction involving 2-bromothiophene, closely related to the compound , in an undergraduate organic chemistry course. This emphasizes its educational value in demonstrating key organic reactions (Min, 2015).
Applications in Membrane Science : Katzfuß, Gogel, Jörissen, and Kerres (2013) researched on brominated polyphenylene oxide derivatives, which are structurally related to the compound , for their application in alkaline direct methanol fuel cells (DMFC). This highlights its potential in energy-related applications (Katzfuß, Gogel, Jörissen, & Kerres, 2013).
Antibacterial and Antifungal Properties : Sharma et al. (2022) synthesized 5-bromothiophene based compounds, closely related to the compound , and evaluated their antibacterial and antifungal properties. This study opens up potential applications in the field of medicine and pharmacology (Sharma et al., 2022).
Safety and Hazards
properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)9(13)6-4-8-5-7-10(12)14-8/h4-7H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJIULLIXAOIU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



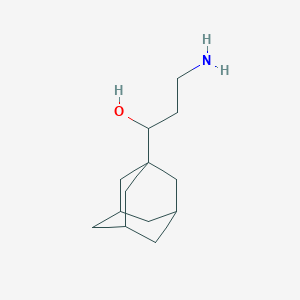
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)


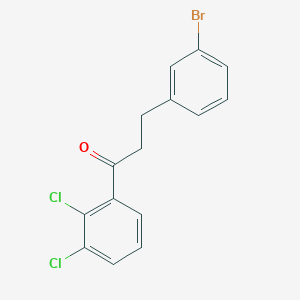
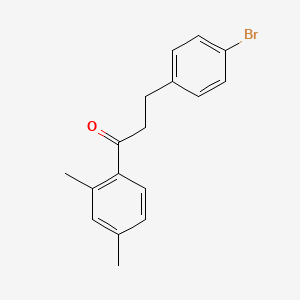

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

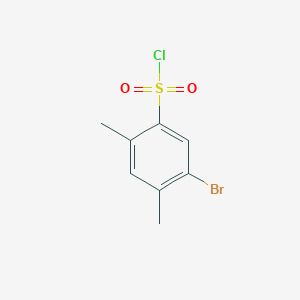
![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
